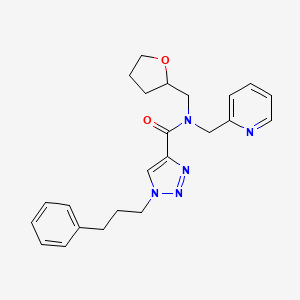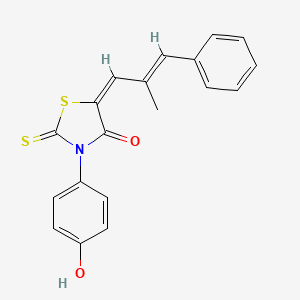
N~1~-(2-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MNS, is a chemical compound that has garnered attention in the scientific community due to its potential as a research tool. MNS is a non-peptidic molecule that has been shown to modulate protein-protein interactions, making it a promising candidate for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
MNS has been shown to have potential as a research tool in various scientific fields. One of its primary applications is in drug discovery and development, as it has been shown to modulate protein-protein interactions that are involved in various diseases. MNS has also been used in studies related to cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of MNS involves its ability to bind to specific domains on proteins, modulating their interactions with other proteins. This can lead to changes in cellular signaling pathways and ultimately affect cellular processes. MNS has been shown to bind to the SH2 domain of Grb2, a protein involved in cell signaling, and disrupt its interaction with other proteins.
Biochemical and Physiological Effects
MNS has been shown to have various biochemical and physiological effects. In one study, MNS was shown to inhibit the activity of the protein tyrosine phosphatase PTP1B, which is involved in insulin signaling. This suggests that MNS may have potential as a treatment for diabetes. MNS has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes including cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MNS in lab experiments is its ability to modulate protein-protein interactions in a non-peptidic manner. This makes it a promising candidate for drug discovery and development. However, one of the limitations of using MNS is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving MNS. One area of interest is in the development of MNS-based drugs for the treatment of various diseases. Another area of interest is in the development of new methods for synthesizing MNS and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of MNS and its potential as a research tool.
Synthesemethoden
The synthesis of MNS involves a multi-step process that begins with the reaction of 2-methoxyaniline with 3-nitrobenzoyl chloride to form 2-methoxy-N-(3-nitrobenzoyl)aniline. This intermediate is then reacted with phenylsulfonyl chloride and N-(tert-butoxycarbonyl)glycine to form N~1~-(2-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. The final product is obtained by deprotecting the tert-butoxycarbonyl group using trifluoroacetic acid.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-30-20-13-6-5-12-19(20)22-21(25)15-23(16-8-7-9-17(14-16)24(26)27)31(28,29)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIARLLSTUFXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092623.png)
![2-(4-fluorophenyl)-4-[({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6092630.png)
![3-(1,3-benzodioxol-5-yl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6092644.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-2-(3-pyridinyl)acetamide](/img/structure/B6092648.png)

![N-(4-ethoxyphenyl)-16-propyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B6092667.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1-pyrrolidinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6092674.png)
![N'-{1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B6092675.png)
![ethyl 4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B6092682.png)
![3-[(4-methylphenoxy)methyl]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6092702.png)
![tert-butyl 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinecarboxylate](/img/structure/B6092707.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B6092712.png)
![1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B6092715.png)
